molecular formula C20H20FN5O2 B7168515 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide

2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide

Cat. No.: B7168515
M. Wt: 381.4 g/mol
InChI Key: OTLWZYCPBKNVIX-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a fluorophenyl group, and an imidazolylpyridine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Imidazolylpyridine Intermediate: This step involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Fluorophenyl Group: The intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to introduce the fluorophenyl group.

    Formation of the Morpholine Carboxamide: The final step involves the reaction of the intermediate with morpholine-4-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
  • 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a fluorophenyl group, and an imidazolylpyridine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-17-4-2-1-3-16(17)18-13-25(9-10-28-18)20(27)24-12-15-5-6-19(23-11-15)26-8-7-22-14-26/h1-8,11,14,18H,9-10,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWZYCPBKNVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CN=C(C=C2)N3C=CN=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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